molecular formula C12H9N3OS2 B5049773 N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B5049773
M. Wt: 275.4 g/mol
InChI Key: ZQWNKFIGHYGYBM-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound that contains a benzothiazole ring and a thiazole ring, both of which are sulfur and nitrogen-containing heterocycles . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through condensation reactions involving the corresponding amines and carboxylic acids . The synthesis process would likely involve multiple steps, each requiring careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a thiazole ring. The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzothiazole and thiazole rings. These rings can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the molecule. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .

Scientific Research Applications

Antimicrobial Activity

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide: has demonstrated promising antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. The compound’s mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways. It could potentially serve as a novel antimicrobial agent in the fight against drug-resistant pathogens .

Anticancer Potential

Studies have investigated the compound’s impact on cancer cells. Its unique chemical structure suggests potential interactions with cancer-specific targets. Researchers have explored its cytotoxic effects, cell cycle modulation, and apoptosis induction. Further investigations are needed to determine its efficacy against specific cancer types and its safety profile .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide may exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators or signaling pathways. Understanding its precise mechanisms could lead to the development of new anti-inflammatory drugs .

Anti-Infective Applications

Beyond antimicrobial activity, this compound might have broader anti-infective applications. Researchers have explored its potential against viral infections, including HIV. Investigating its interactions with viral enzymes or host cell receptors could reveal novel therapeutic strategies .

Neuroprotective Effects

The compound’s structure suggests possible interactions with neuronal receptors or enzymes. Neuroprotective studies have investigated its ability to prevent or mitigate neurodegenerative processes. These findings could have implications for conditions like Alzheimer’s disease or Parkinson’s disease .

Drug Delivery Systems

Due to its stability and solubility characteristics, N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide may serve as a valuable component in drug delivery systems. Researchers have explored its use in nanoparticles, micelles, or liposomes to enhance drug solubility, bioavailability, and targeted delivery .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary target of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. It plays a crucial role in regulating carbohydrate metabolism and maintaining glucose homeostasis.

Mode of Action

It is believed to interact with its target, glucokinase, and modulate its activity . The interaction could lead to changes in the enzyme’s conformation, altering its ability to catalyze the conversion of glucose to glucose-6-phosphate.

Biochemical Pathways

The compound’s interaction with Glucokinase affects the glycolysis pathway, a critical biochemical pathway for energy production. By modulating Glucokinase activity, it can influence the rate of glucose metabolism, impacting energy production and glucose levels in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with Glucokinase and the subsequent changes in the glycolysis pathway. It could potentially influence glucose metabolism and energy production at the cellular level .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7-5-17-12(14-7)15-11(16)8-2-3-9-10(4-8)18-6-13-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWNKFIGHYGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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